molecular formula C21H23N3O3S2 B2832501 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 941871-40-5

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2832501
CAS RN: 941871-40-5
M. Wt: 429.55
InChI Key: RZNZKLNLHSCXQR-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. In

Mechanism of Action

The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is through its inhibition of Bcl-2 family proteins. These proteins are involved in regulating the mitochondrial pathway of apoptosis, which is a critical process for the elimination of damaged or unwanted cells. When Bcl-2 family proteins are activated, they prevent the release of cytochrome c from the mitochondria, which is necessary for the activation of caspases and subsequent apoptosis. (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2 family proteins, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, melanoma, and lung cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limited efficacy in solid tumors, as these tumors often have a high level of anti-apoptotic Bcl-2 family proteins.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is its selectivity for Bcl-2 family proteins, which allows for targeted inhibition of apoptosis in cancer cells. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limitations in lab experiments, as it has limited efficacy in solid tumors and can induce toxicity in normal cells.

Future Directions

There are several future directions for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide research. One direction is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another direction is the identification of biomarkers that can predict the response of cancer cells to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide. Additionally, the combination of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide with other targeted therapies or immunotherapies is an area of active research. Finally, the use of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide in combination with nanoparticles or drug delivery systems may improve its efficacy and reduce toxicity in normal cells.
In conclusion, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a small molecule inhibitor that has shown promise in cancer therapy through its selective inhibition of Bcl-2 family proteins. While it has limitations in lab experiments, there are several future directions for its research that may improve its efficacy and reduce toxicity in normal cells.

Synthesis Methods

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 3-allylbenzo[d]thiazol-2(3H)-one with 4-aminobenzamide in the presence of diethylsulfamoyl chloride. The resulting product is then treated with sodium hydroxide to obtain (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide.

Scientific Research Applications

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential use in cancer therapy. It is a selective inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, which play a critical role in regulating apoptosis (programmed cell death). (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-15-24-18-9-7-8-10-19(18)28-21(24)22-20(25)16-11-13-17(14-12-16)29(26,27)23(5-2)6-3/h4,7-14H,1,5-6,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNZKLNLHSCXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

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